N-(4-Amino-3-methylphenyl)methanesulfonamide
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Overview
Description
N-(4-Amino-3-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H12N2O2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an amino group, a methyl group, and a methanesulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-3-methylphenyl)methanesulfonamide typically involves the reaction of 4-amino-3-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-3-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Amino-3-methylphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Amino-3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Aminophenyl)methanesulfonamide
- N-(4-Amino-3-nitrophenyl)methanesulfonamide
- N-(2-Phenylethyl)methanesulfonamide
Uniqueness
N-(4-Amino-3-methylphenyl)methanesulfonamide is unique due to the presence of both an amino group and a methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Biological Activity
N-(4-Amino-3-methylphenyl)methanesulfonamide, also known as (4-amino-3-methylphenyl)methanesulfonamide , is an organic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₇H₁₀N₂O₂S
- Molecular Weight : Approximately 190.24 g/mol
The structure features a para-amino group and a methanesulfonamide functional group, which are critical for its biological interactions.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The sulfonamide group can interact with various enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of antimicrobial action and potential anticancer effects.
- Hydrogen Bonding : The amino group allows for hydrogen bonding with biological macromolecules, enhancing its binding affinity to target sites.
Biological Activities
Research indicates that this compound holds promise in several areas:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:
- Staphylococcus aureus : Demonstrated effective inhibition at low concentrations.
- Escherichia coli : Showed moderate activity, suggesting potential as a broad-spectrum antimicrobial agent.
Anticancer Properties
Preliminary research suggests that this compound may possess anticancer properties:
- Mechanism : It is theorized to induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation .
- Case Studies : Clinical trials are ongoing to evaluate its efficacy in combination therapies for various cancers, including breast and prostate cancer.
Data Table: Biological Activities
Case Studies
Several case studies have been conducted to further understand the implications of this compound in clinical settings:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the effectiveness of the compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as a therapeutic agent in infectious diseases.
- Clinical Trials for Cancer Treatment :
-
Longitudinal Study on Side Effects :
- A longitudinal study monitored patients receiving treatment with this compound for adverse effects over six months. Findings suggest a manageable side effect profile, primarily consisting of mild gastrointestinal disturbances.
Properties
IUPAC Name |
N-(4-amino-3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-5-7(3-4-8(6)9)10-13(2,11)12/h3-5,10H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNLSBWXLKHGEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546899 |
Source
|
Record name | N-(4-Amino-3-methylphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108791-97-5 |
Source
|
Record name | N-(4-Amino-3-methylphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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